![molecular formula C12H17ClN2O B177000 Piperazin-1-yl-m-tolyl-methanone hydrochloride CAS No. 100940-01-0](/img/structure/B177000.png)
Piperazin-1-yl-m-tolyl-methanone hydrochloride
Overview
Description
Piperazin-1-yl-m-tolyl-methanone hydrochloride is a biochemical used for proteomics research . It has a molecular formula of C12H16N2O•HCl .
Synthesis Analysis
The synthesis of similar compounds involves the coupling of aromatic acid chlorides with Piperzain-yl (3,4,5-trimethoxyphenyl)methanone in the presence of a triethylamine base .Molecular Structure Analysis
The InChI code for Piperazin-1-yl-m-tolyl-methanone is 1S/C12H16N2O/c1-10-3-2-4-11(9-10)12(15)14-7-5-13-6-8-14/h2-4,9,13H,5-8H2,1H3 .Physical And Chemical Properties Analysis
Piperazin-1-yl-m-tolyl-methanone hydrochloride is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .Scientific Research Applications
Proteomics Research
Piperazin-1-yl-m-tolyl-methanone hydrochloride is available for purchase as a biochemical for proteomics research, which involves the study of proteomes and their functions .
In Silico Studies
A novel phenyl(piperazin-1-yl)methanone inhibitor of monoacylglycerol lipase (MAGL) was identified through virtual screening protocols in computational studies .
Synthesis of Derivatives
The compound has been used in the synthesis of various derivatives for in vitro cytotoxic activity screening against different cancer cell lines .
Pharmacological Research
It has been involved in studies determining intrinsic activity at adrenoreceptors, which are significant in understanding cardiovascular effects .
Safety and Hazards
Mechanism of Action
Target of Action
Similar piperazine-containing compounds have been reported to bind to the colchicine binding site and inhibit tubulin .
Mode of Action
It’s known that piperazine derivatives can interact with their targets and cause significant changes .
Biochemical Pathways
Related compounds have been shown to affect pathways related to tubulin polymerization .
Result of Action
Similar compounds have been shown to induce apoptosis in certain cell lines .
properties
IUPAC Name |
(3-methylphenyl)-piperazin-1-ylmethanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c1-10-3-2-4-11(9-10)12(15)14-7-5-13-6-8-14;/h2-4,9,13H,5-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHPDTVFZNYJNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375165 | |
Record name | Piperazin-1-yl-m-tolyl-methanone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piperazin-1-yl-m-tolyl-methanone hydrochloride | |
CAS RN |
100940-01-0 | |
Record name | Methanone, (3-methylphenyl)-1-piperazinyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100940-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperazin-1-yl-m-tolyl-methanone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 100940-01-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.